H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH
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Overview
Description
H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH is a synthetic peptide composed of a sequence of amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide using oxidizing agents like hydrogen peroxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted or modified using specific reagents to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) under mild conditions.
Reduction: Dithiothreitol (DTT) in aqueous buffer.
Substitution: Site-specific reagents like N-methylmaleimide for cysteine modification.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptide with altered amino acid residues.
Scientific Research Applications
H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Pharmaceuticals: Potential therapeutic applications due to its bioactive properties.
Medicine: Investigated for its role in modulating biological pathways and as a potential drug candidate.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific sequence and structure of the peptide.
Comparison with Similar Compounds
Similar Compounds
- Valylglutaminyltyrosylprolylvalyl-alpha-glutamylhistidylprolyl-alpha-aspartyllysylphenylalanylleucyllysylphenylalanylglycylmethionylthreonylprolylseryllysylglycylvalylleucylphenylalanylserine
- Valylglutaminyltyrosylprolylvalyl-alpha-glutamylhistidylprolyl-alpha-aspartyllysylphenylalanylleucyllysylphenylalanylglycylmethionylthreonylprolylseryllysylglycylvalylleucylphenylalanylglycine
Uniqueness
H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its ability to interact with particular molecular targets and modulate biological pathways sets it apart from other similar peptides.
Properties
IUPAC Name |
5-[[1-[2-[[1-[[6-amino-1-[[1-[[1-[[6-amino-1-[[1-[[2-[[1-[[1-[2-[[1-[[6-amino-1-[[2-[[1-[[1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[1-[2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C141H207N31O35S/c1-77(2)63-97(157-128(193)100(66-84-33-18-14-19-34-84)159-122(187)93(39-24-27-58-144)154-130(195)102(71-114(182)183)161-132(197)107-40-28-59-170(107)139(204)104(70-88-72-147-76-150-88)164-124(189)95(52-54-113(180)181)156-137(202)117(81(9)10)168-134(199)109-42-29-60-171(109)138(203)103(68-86-43-47-89(175)48-44-86)163-123(188)94(51-53-110(145)177)155-135(200)115(146)79(5)6)126(191)153-92(38-23-26-57-143)121(186)158-99(65-83-31-16-13-17-32-83)120(185)149-73-111(178)151-96(55-62-208-12)125(190)169-118(82(11)174)140(205)172-61-30-41-108(172)133(198)166-106(75-173)131(196)152-91(37-22-25-56-142)119(184)148-74-112(179)167-116(80(7)8)136(201)162-98(64-78(3)4)127(192)160-101(67-85-35-20-15-21-36-85)129(194)165-105(141(206)207)69-87-45-49-90(176)50-46-87/h13-21,31-36,43-50,72,76-82,91-109,115-118,173-176H,22-30,37-42,51-71,73-75,142-144,146H2,1-12H3,(H2,145,177)(H,147,150)(H,148,184)(H,149,185)(H,151,178)(H,152,196)(H,153,191)(H,154,195)(H,155,200)(H,156,202)(H,157,193)(H,158,186)(H,159,187)(H,160,192)(H,161,197)(H,162,201)(H,163,188)(H,164,189)(H,165,194)(H,166,198)(H,167,179)(H,168,199)(H,169,190)(H,180,181)(H,182,183)(H,206,207) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSVDLZVCMFSDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C141H207N31O35S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583183 |
Source
|
Record name | Valylglutaminyltyrosylprolylvalyl-alpha-glutamylhistidylprolyl-alpha-aspartyllysylphenylalanylleucyllysylphenylalanylglycylmethionylthreonylprolylseryllysylglycylvalylleucylphenylalanyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2928.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99510-37-9 |
Source
|
Record name | Valylglutaminyltyrosylprolylvalyl-alpha-glutamylhistidylprolyl-alpha-aspartyllysylphenylalanylleucyllysylphenylalanylglycylmethionylthreonylprolylseryllysylglycylvalylleucylphenylalanyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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